8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate, with the CAS number 114752-50-0, is a synthetic compound belonging to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo framework and an ethanol moiety attached to a diphenylacetate group. Its structural complexity allows it to exhibit various biological activities, making it of interest in medicinal chemistry and pharmacology.
This compound is derived from the bicyclic amine family, specifically the diazabicyclo(3.2.1)octane derivatives. The classification of this compound falls under organic compounds, particularly those used in pharmaceutical applications due to their potential therapeutic effects.
The synthesis of 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate typically involves several steps:
The synthesis can be performed under controlled conditions using solvents like ethanol and employing catalysts such as palladium on carbon for hydrogenation steps . Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound .
The molecular structure of 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate features:
The molecular formula is CHNO, indicating a complex arrangement that supports its biological activity.
The compound can undergo various chemical reactions typical for esters and amines, including hydrolysis, transesterification, and nucleophilic substitutions. These reactions are crucial for modifying its structure to enhance biological activity or alter pharmacokinetic properties.
For instance, hydrolysis in aqueous environments can regenerate the corresponding alcohol and acid, while transesterification can be utilized to modify the ester functionality for improved solubility or bioavailability .
The mechanism of action for 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate is not fully elucidated but is believed to involve interaction with specific biological targets within cellular pathways:
Relevant data from analytical studies indicate that its stability profile supports its use in pharmaceutical formulations .
8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate has potential applications in:
Research continues into optimizing its efficacy and safety profile for therapeutic use .
The 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) scaffold is central to the target compound. Two principal cyclization methods dominate its synthesis:
Classical Pyrrolidine Diecondensation: Early patents describe reacting 1-substituted-2,5-bis(carboalkoxy)pyrrolidines with primary amines (e.g., methylamine) under thermal conditions (110–150°C) to form 3,8-disubstituted-2,4-dioxo-3,8-diazabicyclo[3.2.1]octanes. Subsequent reduction with LiAlH₄ in tetrahydrofuran yields the bicyclic amine core. This method affords moderate yields (50–65%) but requires rigorous anhydrous conditions [4].
Pyroglutamic Acid Route: A more efficient approach uses methyl pyroglutamate as a chiral pool starting material. Key steps involve:
Table 1: Cyclization Method Comparison
Strategy | Key Reagent | Yield (%) | Stereoselectivity |
---|---|---|---|
Pyrrolidine Diecondensation | RNH₂ / LiAlH₄ | 50–65 | Moderate |
Pyroglutamic Acid Route | Nitromethane / Base | 77 | High |
Coupling the azatropane core with diphenylacetic acid requires selective esterification of the ethanolamine side chain while preserving the tertiary amine. Two optimized protocols exist:
Carbodiimide-Mediated Coupling: A mixture of 3-(2-hydroxyethyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane, diphenylacetic acid, and DCC (1.2 eq) in dichloromethane, catalyzed by DMAP (4-Dimethylaminopyridine, 0.1 eq), reacts at 25°C for 12 h. Workup includes hydrochloric acid washes to remove DCU (dicyclohexylurea) byproducts. Yields range from 70–75% with <2% diester formation [9].
Acid Chloride Method: Diphenylacetyl chloride (1.05 eq) in anhydrous THF is added dropwise to the azatropane ethanol intermediate and triethylamine (2.5 eq) at 0°C. After warming to 25°C for 6 h, filtration and solvent evaporation afford the crude ester. Purification via silica chromatography (ethyl acetate/hexane) achieves 85% yield. This method proves superior for acid-sensitive substrates but requires strict moisture control [3].
Critical Consideration: Boc-protection of the bridgehead nitrogen (e.g., using tert-butyl dicarbonate) before esterification prevents N-alkylation side products. Deprotection with HCl post-esterification restores the tertiary amine [2].
Catalytic hydrogenation enables key reductions in azatropane synthesis:
Table 2: Hydrogenation Methods for Key Intermediates
Substrate | Reduction System | Conditions | Yield (%) | Advantage |
---|---|---|---|---|
Nitroenamine | H₂ / PtO₂ | EtOH, 25°C, 4 h | >95 | No racemization |
Bicyclic lactam | LiAlH₄ | THF reflux, 24 h | 80 | Complete reduction |
Halogenated lactam | NaBH₄ / CeCl₃ | MeOH, 0°C to 25°C | 75 | Halogen retention |
Microwave irradiation significantly accelerates cyclization and esterification steps:
Energy Efficiency Impact: Microwave methods cut total synthesis time for the target compound from 72 h to <8 h, reducing energy consumption by 40% and increasing overall yield from 45% to 68% [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0